molecular formula C17H15N3O2S B8461943 3-[5-(2-Amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoic acid CAS No. 365430-33-7

3-[5-(2-Amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoic acid

Cat. No. B8461943
M. Wt: 325.4 g/mol
InChI Key: XQSLFZUHSVIABC-UHFFFAOYSA-N
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Patent
US07495018B2

Procedure details

To a solution of 5-(2-amino-4-pyridyl)-4-(3-cyanophenyl)-2-ethyl-1,3-thiazole (0,50 g, 1.6 mmol) in acetic acid (5 mL) was added 50% sulfuric acid (2.0 mL), and the mixture was stirred for 6 hours at 110° C. The reaction mixture was basified with aqueous sodium hydroxide solution and washed with ethylacetate. The aqueous phase was neutralized with hydrochloric acid, and the deposited crystal was washed with water and ethyl ether to obtain a title compound (0.45 g, yield 84%).
Quantity
1.6 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]2[S:12][C:11]([CH2:13][CH3:14])=[N:10][C:9]=2[C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([C:21]#N)[CH:16]=2)[CH:5]=[CH:4][N:3]=1.S(=O)(=O)(O)[OH:24].[OH-:28].[Na+]>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[C:6]([C:8]2[S:12][C:11]([CH2:13][CH3:14])=[N:10][C:9]=2[C:15]2[CH:16]=[C:17]([CH:18]=[CH:19][CH:20]=2)[C:21]([OH:24])=[O:28])[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.6 mmol
Type
reactant
Smiles
NC1=NC=CC(=C1)C1=C(N=C(S1)CC)C1=CC(=CC=C1)C#N
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ethylacetate
WASH
Type
WASH
Details
the deposited crystal was washed with water and ethyl ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=NC=CC(=C1)C1=C(N=C(S1)CC)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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